5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
Overview
Description
5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a complex organic compound that belongs to the class of pyrrolizine derivatives This compound is characterized by its unique structure, which includes a pyrrolizine ring system substituted with a 4-methylphenyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with a suitable amine can form an intermediate, which then undergoes cyclization to yield the pyrrolizine core. Subsequent functionalization steps introduce the carboxylic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Scientific Research Applications
5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved in these interactions can vary, but they often include key signaling cascades and regulatory mechanisms within cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine Alkaloids: These naturally occurring compounds share the pyrrolizine core but differ in their substituents and biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid have similar structural features and biological activities, particularly in plant growth regulation.
Isoxazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit diverse pharmacological properties.
Uniqueness
5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both aromatic and carboxylic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-4-6-10(7-5-9)14-13(16(20)21)12(15(18)19)11-3-2-8-17(11)14/h4-7H,2-3,8H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFOWPLTGQWATI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161018 | |
Record name | 2,3-Dihydro-5-(4-methylphenyl)-1H-pyrrolizine-6,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-38-2 | |
Record name | 2,3-Dihydro-5-(4-methylphenyl)-1H-pyrrolizine-6,7-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303145-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-(4-methylphenyl)-1H-pyrrolizine-6,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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